(R)-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid
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Overview
Description
®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid is an organic compound that features a bromine atom, a benzoic acid moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the tetrahydrofuran ring. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzoic acid ring. The tetrahydrofuran ring can be introduced through an etherification reaction using a suitable tetrahydrofuran derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of ®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid may involve large-scale bromination and etherification reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Esterification and Amidation: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide are used to facilitate these reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include quinones, alcohols, and other oxidized or reduced derivatives.
Esterification and Amidation: Products include esters and amides derived from the benzoic acid moiety.
Scientific Research Applications
®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tetrahydrofuran ring can influence the compound’s binding affinity and selectivity for these targets. The molecular pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-hydroxybenzoic acid: Lacks the tetrahydrofuran ring, making it less versatile in certain synthetic applications.
3-bromo-5-methoxybenzoic acid: Contains a methoxy group instead of the tetrahydrofuran ring, affecting its reactivity and applications.
3-bromo-5-((tetrahydrofuran-2-yl)oxy)benzoic acid: Similar structure but with the tetrahydrofuran ring attached at a different position, leading to different chemical properties.
Uniqueness
®-3-bromo-5-((tetrahydrofuran-3-yl)oxy)benzoic acid is unique due to the specific positioning of the tetrahydrofuran ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in medicinal chemistry and material science that may not be achievable with similar compounds.
Properties
IUPAC Name |
3-bromo-5-[(3R)-oxolan-3-yl]oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c12-8-3-7(11(13)14)4-10(5-8)16-9-1-2-15-6-9/h3-5,9H,1-2,6H2,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABANQCSXLLZPJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC(=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC(=CC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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